7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The thienopyrimidine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The thienopyrimidine scaffold allows for further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of Mycobacterium tuberculosis bd oxidase, making it a promising candidate for developing new antitubercular agents.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it useful in studying various biological processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine involves its inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is crucial for the bacterium’s energy metabolism, and its inhibition leads to ATP depletion and subsequent bacterial death . The compound’s molecular targets include the Cyt-bd enzyme and potentially other components of the bacterial respiratory chain .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar scaffold and have been studied for their diverse biological activities.
Thieno[3,4-b]pyridine Derivatives: These compounds also share structural similarities and have been explored for their potential biological activities.
Uniqueness
7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit Cyt-bd oxidase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C10H12BrN3S |
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Molecular Weight |
286.19 g/mol |
IUPAC Name |
7-bromo-N-tert-butylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-10(2,3)14-9-8-7(12-5-13-9)6(11)4-15-8/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
NOTLRGGXHDHLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=C1SC=C2Br |
Origin of Product |
United States |
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